

The Phenoxyethyl Core: A Technical Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *2-(Phenoxyethyl)benzylamine*

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For Researchers, Scientists, and Drug Development Professionals

The phenoxyethyl moiety, a versatile scaffold in medicinal chemistry, is integral to the pharmacological activity of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxyethyl-containing compounds, focusing on their interactions with various biological targets. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship of Phenoxyethyl Compounds

The biological activity of phenoxyethyl derivatives is highly dependent on the nature and position of substituents on both the phenyl and methyl groups, as well as the overall molecular architecture. This section explores the SAR of three distinct classes of phenoxyethyl compounds: antibacterial phenoxyethylpenicillins, alpha-adrenoceptor modulating phenoxybenzamine analogs, and anti-inflammatory phenoxyacetic acid derivatives.

Phenoxyethylpenicillins: Antibacterial Agents

Phenoxyethylpenicillin, commonly known as Penicillin V, is a β -lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[1] The core phenoxyethyl group plays a crucial role in its oral bioavailability and stability in acidic

environments compared to its predecessor, Penicillin G. The structure-activity relationship of this class primarily revolves around modifications of the acylamino side chain, which influences the compound's antibacterial spectrum and potency.

Data Presentation: Antibacterial Activity of Phenoxymethylpenicillin Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of phenoxymethylpenicillin derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism *in vitro*.^{[2][3][4]}

Compound ID	R Group (Modification on Phenoxyacetyl side chain)	Staphylococcus aureus (MIC, µg/mL)	Streptococcus pneumoniae (MIC, µg/mL)	Escherichia coli (MIC, µg/mL)
1	H (Phenoxymethylp enicillin)	0.06	0.03	>128
2	4-Cl	0.12	0.06	>128
3	4-NO ₂	0.25	0.12	>128
4	2,4-diCl	0.03	0.015	>128
5	4-OCH ₃	0.12	0.06	>128

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative SAR analysis.

Phenoxybenzamine Analogs: Alpha-Adrenoceptor Antagonists

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, with a higher potency for α_1 - over α_2 -adrenoceptors.^{[5][6]} It is used in the management of hypertension, particularly that associated with pheochromocytoma. The SAR of

phenoxybenzamine analogs focuses on modifications of the phenoxypropylamine backbone to enhance selectivity and potency for specific alpha-adrenoceptor subtypes.

Data Presentation: Alpha-Adrenoceptor Antagonist Activity of Phenoxybenzamine Analogs

The table below presents the inhibitory constants (Ki) for a selection of phenoxybenzamine derivatives against $\alpha 1$ - and $\alpha 2$ -adrenergic receptors. The Ki value is a measure of the binding affinity of a ligand to a receptor.

Compound ID	Modifications	$\alpha 1$ -Adrenoceptor (Ki, nM)	$\alpha 2$ -Adrenoceptor (Ki, nM)	$\alpha 1/\alpha 2$ Selectivity
6	Phenoxybenzamine	1.2	25	20.8
7	N-desbenzyl	5.8	150	25.9
8	4-Chlorophenoxy	0.9	30	33.3
9	2-Methylphenoxy	2.1	45	21.4
10	N,N-dimethyl	15.2	>1000	>65.8

Note: The data in this table is illustrative and compiled from various pharmacological studies for the purpose of SAR comparison.

Phenoxyacetic Acid Derivatives: COX-2 Inhibitors

Certain phenoxyacetic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.^[7] The SAR of this class of compounds is centered on the substitution pattern of the phenoxy ring and the nature of the acidic moiety, which dictates the selectivity and inhibitory potency against COX-2 over the constitutively expressed COX-1 isoform.

Data Presentation: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes.

Compound ID	R1 (Phenoxy ring substituent)	R2 (Acidic moiety)	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (COX-1/COX-2)
11	4-Cl	-COOH	15.2	0.18	84.4
12	4-F	-COOH	12.5	0.15	83.3
13	4-SO ₂ NH ₂	-COOH	10.8	0.05	216
14	4-Cl	-CONHOH	25.1	0.22	114.1
15	4-SO ₂ NH ₂	-CONHOH	18.9	0.08	236.3

Note: The data presented is a representative set from medicinal chemistry literature for the purpose of demonstrating SAR trends.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of phenoxyethyl compounds.

Synthesis of Phenoxyethyl Derivatives

2.1.1. General Synthesis of Phenoxyacetic Acid Derivatives[8][9][10][11]

A solution of the appropriately substituted phenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF) is treated with a base like sodium hydroxide or potassium carbonate (1.1 eq.). To this mixture, an α-haloacetic acid ester (e.g., ethyl chloroacetate) (1.2 eq.) is added, and the reaction is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester is then hydrolyzed using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) to yield

the corresponding phenoxyacetic acid. The product is purified by recrystallization or column chromatography.

2.1.2. General Synthesis of Phenoxybenzamide Analogues[12][13][14]

A mixture of a substituted phenol (1.2 eq.), a methyl 2-halobenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide in DMF is heated at 120 °C for 12 hours.[12] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.[12] The organic layer is washed, dried, and concentrated. The crude ester is then dissolved in a 7M solution of ammonia in methanol and stirred in a sealed vessel at 80 °C for 24 hours.[12] The solvent is removed, and the final phenoxybenzamide analogue is purified by recrystallization or column chromatography.[12]

Biological Assays

2.2.1. In Vitro Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination[2][3][4][15][16]

The MIC of the phenoxymethylpenicillin analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of the test compounds are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton Broth). A standardized bacterial inoculum (approximately 5×10^5 CFU/mL) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.2.2. Alpha-Adrenoceptor Radioligand Binding Assay[17][18][19][20][21]

The binding affinity of phenoxybenzamine analogs to α 1- and α 2-adrenoceptors is determined by a radioligand binding assay. Membranes prepared from cells or tissues expressing the receptor of interest are incubated with a specific radioligand (e.g., [3 H]-prazosin for α 1 or [3 H]-yohimbine for α 2) and varying concentrations of the test compound. The reaction is allowed to reach equilibrium and is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter. The IC₅₀ values are determined from competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

2.2.3. In Vitro COX-1/COX-2 Inhibition Assay[22][23][24][25][26]

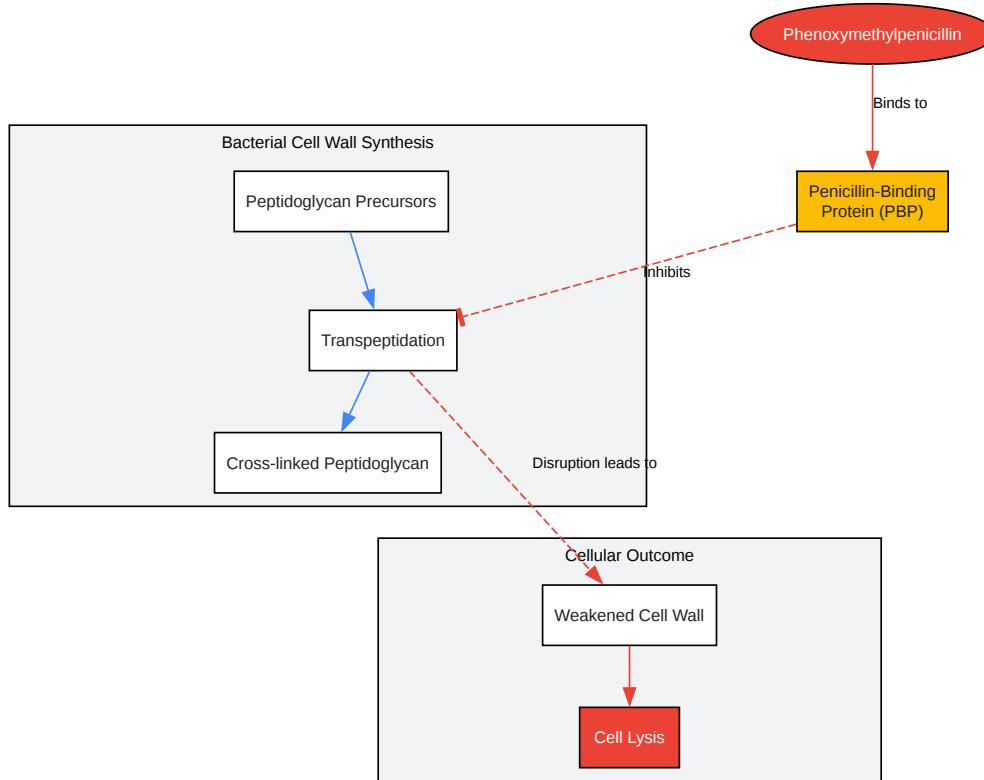
The ability of phenoxyacetic acid derivatives to inhibit COX-1 and COX-2 is assessed using a commercially available inhibitor screening assay kit. The assay measures the peroxidase activity of the COX enzymes colorimetrically or fluorometrically. The enzymes (ovine COX-1 and human recombinant COX-2) are incubated with a heme cofactor, the test compound at various concentrations, and a colorimetric or fluorogenic substrate. The reaction is initiated by the addition of arachidonic acid. The absorbance or fluorescence is measured over time using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

2.2.4. In Vitro Antiplasmodial SYBR Green I-based Assay[27][28][29][30][31]

The antiplasmodial activity is determined using the SYBR Green I-based fluorescence assay. Chloroquine-sensitive or -resistant strains of *Plasmodium falciparum* are cultured in human erythrocytes. The parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours. After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

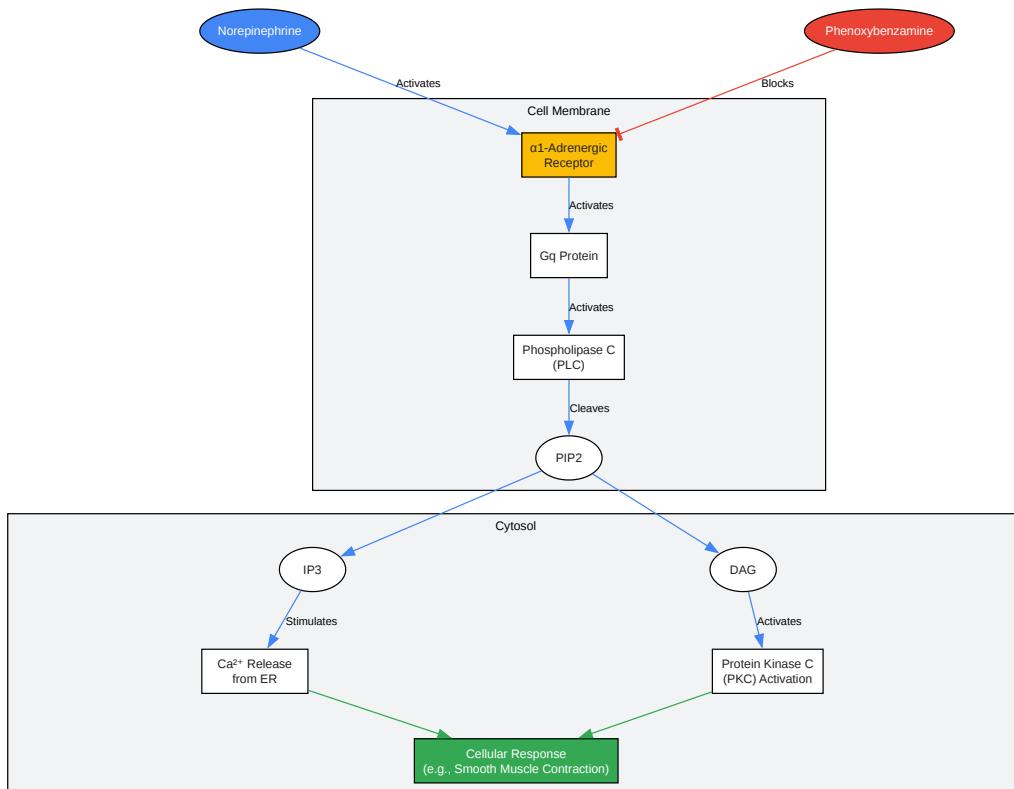
Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows relevant to the structure-activity relationships of phenoxyethyl compounds.

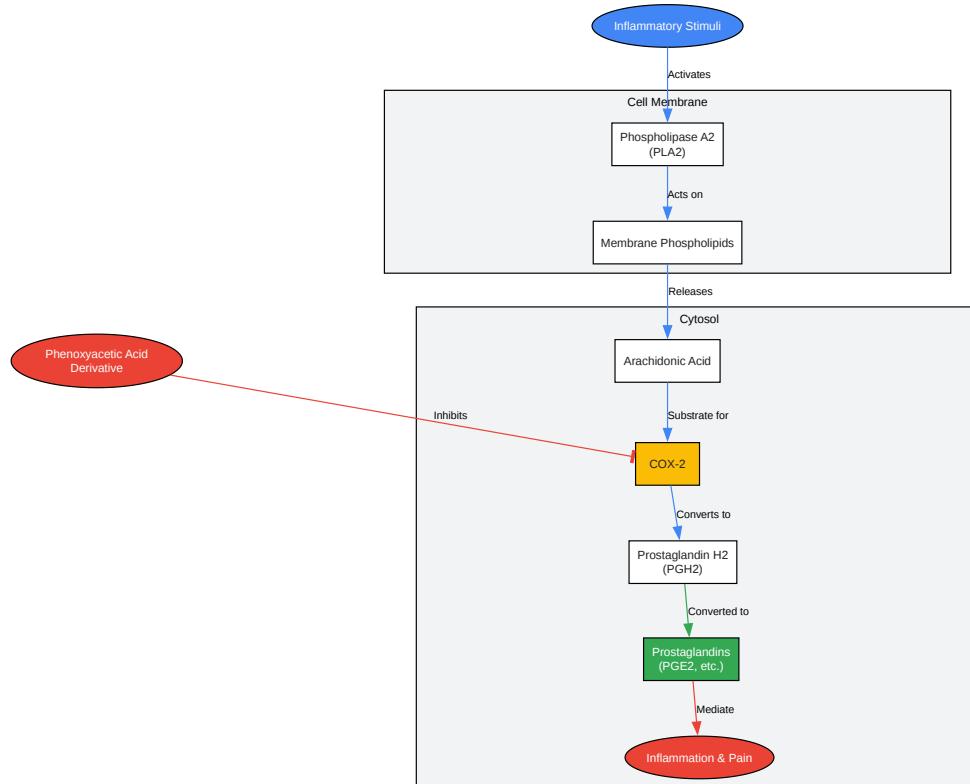


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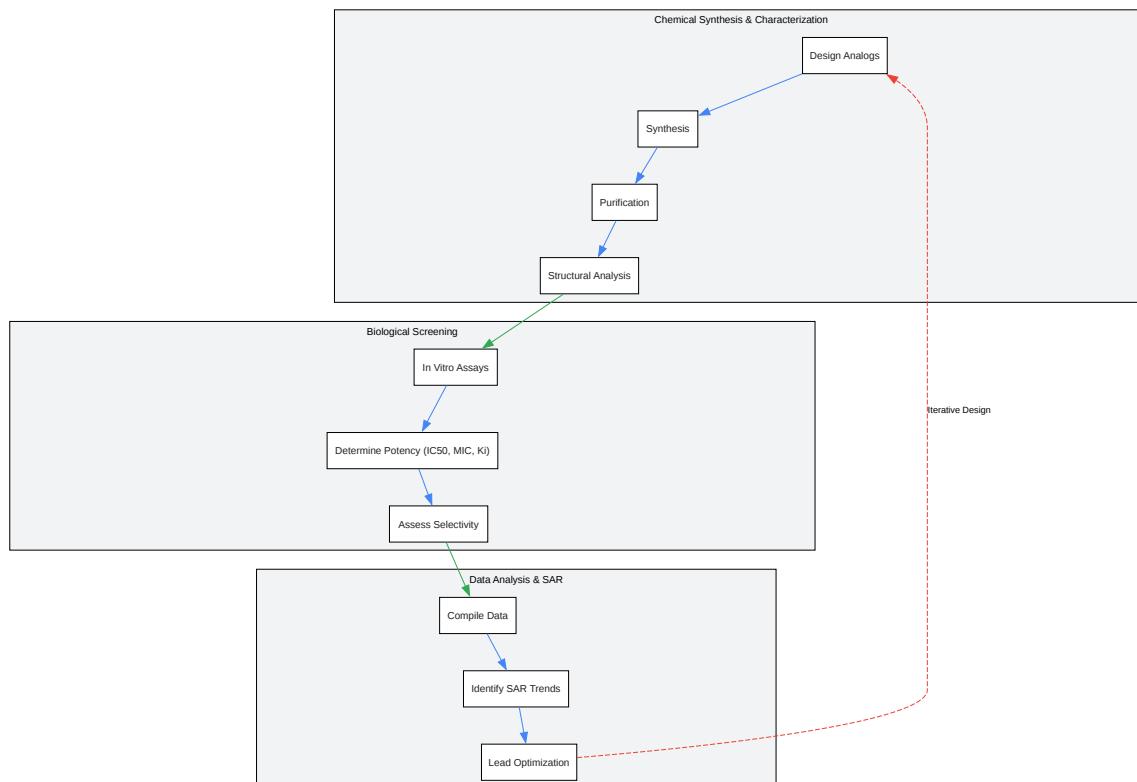
Inhibition of Bacterial Cell Wall Synthesis by Phenoxymethylpenicillin.

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Alpha-1 Adrenergic Receptor Signaling Pathway and its Antagonism by Phenoxybenzamine.

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COX-2 Mediated Inflammatory Pathway and its Inhibition by Phenoxyacetic Acid Derivatives.



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General Workflow for Structure-Activity Relationship (SAR) Studies.

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